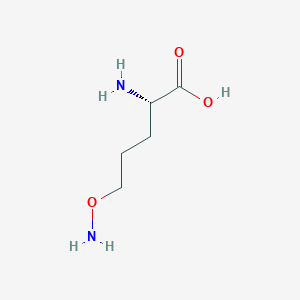
5-(Aminooxy)-L-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminooxy)-L-norvaline is a type of aminooxy compound. Aminooxy compounds are known for their ability to react with aldehydes or ketones to form a stable oxime linkage . This reaction, known as an oximation reaction, is a versatile click chemistry coupling .
Synthesis Analysis
The synthesis of aminooxy-peptide precursors, such as 5-(Aminooxy)-L-norvaline, is challenging due to the high reactivity of the aminooxy moiety . Strategies have been developed to overcome this problem, including orthogonally protected aminooxy acetic acid (Aoa) derivates compatible with Fmoc- and Boc-SPPS .Molecular Structure Analysis
The molecular structure of 5-(Aminooxy)-L-norvaline and related compounds has been analyzed in the context of their interaction with PPARs. The orientation and nature of substituents significantly influence the compound’s ability to bind and activate the receptor, with specific configurations leading to subtype-selective activation.Chemical Reactions Analysis
The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalysed by aniline or phenylenediamine derivates . It is a reliable and versatile conjugation technique due to the mild reaction conditions, the high chemoselectivity, and the hydrolytic stability of the oxime bond .Scientific Research Applications
- Details : The side-chain azido (N3) group remains stable in trifluoroacetic acid (TFA) and piperidine (Pip), common reagents used in SPPS. The azido group can be converted to an amine via Staudinger reduction, either on the solid phase or in solution .
- Details : Periodate oxidation of IgG glycans, followed by oxime ligation and copper(I)-catalyzed alkyne-azide cycloaddition, allows conjugation with toxic payloads. Cyanine dyes incorporated into the linker facilitate drug-antibody ratio determination. For instance, cytotoxic conjugates of an antibody against the tumor-associated antigen PRAME with doxorubicin and monomethyl auristatin E (MMAE) were synthesized using this approach .
- Details : Q-body-based homogeneous immunoassays, which do not require immobilization or washing steps, offer advantages over conventional immunoassays .
- Details : These reagents find applications in studying protein-protein interactions and labeling biomolecules .
Solid Phase Peptide Synthesis (SPPS)
Antibody–Drug Conjugates (ADCs)
PPARalpha Selectivity and Metabolic Syndrome Treatment
Fluorescent Antibody-Based Assays
Bioorthogonal Crosslinking Reagents
Neuronal Tracers
Mechanism of Action
Target of Action
The primary target of the compound (2S)-2-amino-5-(aminooxy)pentanoic acid, also known as 5-(Aminooxy)-L-norvaline, is the enzyme 4-aminobutyrate aminotransferase (GABA-T) . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .
Mode of Action
5-(Aminooxy)-L-norvaline inhibits the activity of GABA-T, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .
Biochemical Pathways
The inhibition of GABA-T by 5-(Aminooxy)-L-norvaline affects the GABA shunt, a series of biochemical reactions that produce and metabolize GABA . By inhibiting GABA-T, 5-(Aminooxy)-L-norvaline prevents the conversion of GABA to succinic semialdehyde, thereby increasing the concentration of GABA . This can have downstream effects on neuronal signaling, as GABA is a major inhibitory neurotransmitter .
Result of Action
The primary result of the action of 5-(Aminooxy)-L-norvaline is an increase in the level of GABA in tissues . This can lead to enhanced inhibitory neurotransmission, as GABA is a key inhibitory neurotransmitter. The specific molecular and cellular effects of this action would depend on the context, including the specific cell types involved and the overall state of the nervous system.
properties
IUPAC Name |
(2S)-2-amino-5-aminooxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZTGXHZSBIOB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-5-(aminooxy)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

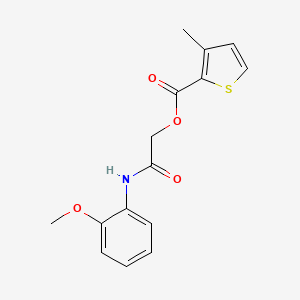
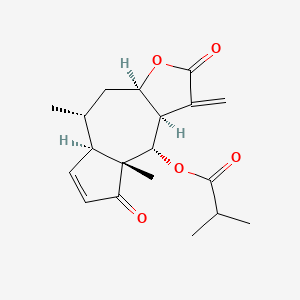
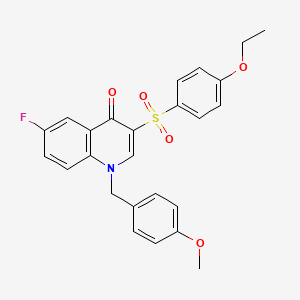
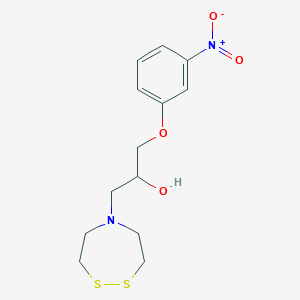

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)
![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)